2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

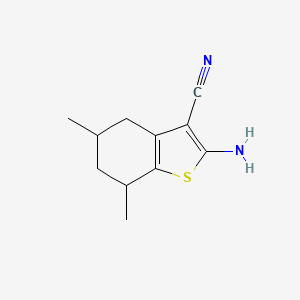

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a benzothiophene derivative characterized by a bicyclic framework comprising a tetrahydrobenzene ring fused to a thiophene moiety. The molecule features two methyl groups at positions 5 and 7, an amino (-NH₂) group at position 2, and a carbonitrile (-CN) substituent at position 3 (Fig. 1). Its molecular formula is C₁₁H₁₄N₂S, with a molecular weight of 206.31 g/mol.

Benzothiophene derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and estrogen antagonist properties . The dimethyl substituents in this compound likely influence its conformational stability and intermolecular interactions, which are critical for crystal packing and biological activity .

Properties

IUPAC Name |

2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-6-3-7(2)10-8(4-6)9(5-12)11(13)14-10/h6-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDPPMHKUSRDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C(=C(S2)N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Optimization

The reaction proceeds via a Knoevenagel condensation between the ketone and malononitrile, followed by sulfur incorporation to form the thiophene ring. Key variables affecting yield include:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 70–80°C | Maximizes cyclization |

| Sulfur stoichiometry | 1.2–1.5 equivalents | Prevents overoxidation |

| Solvent polarity | Ethanol > DMF > THF | Enhances solubility |

Yields typically range from 65% to 78% when using 5,7-dimethylcyclohexanone. Substituting cyclohexanone with preformed enamines (e.g., cyclohexenyl ethylamine) reduces reaction time to 4 hours but requires anhydrous conditions.

KOH-Catalyzed Condensation and Cyclization

An alternative route involves KOH-mediated condensation of α-thiocyanatoacetophenone derivatives with cyanothioacetamide, followed by intramolecular cyclization.

Stepwise Procedure

Michael Addition :

- React 5,7-dimethylbenzaldehyde (1.0 equiv) with cyanothioacetamide (1.2 equiv) in ethanol containing 10% aqueous KOH.

- Add α-thiocyanatoacetophenone (1.05 equiv) and stir for 30 minutes at 25°C.

Cyclization :

- Heat the mixture to 60°C for 2 hours to facilitate thiophene ring formation.

Key Data :

This method permits modular substitution but requires precise stoichiometric control to avoid side products like thieno[2,3-d]pyrimidines.

Alternative Cyclization Strategies

Methanesulfonic Acid-Mediated Cyclization

Adapted from benzothiophene synthesis protocols, this method uses methanesulfonic acid (MsOH) to cyclize dialkoxyacetophenone precursors:

Precursor Synthesis :

- React 4-(diethylamino)-2-methoxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in MsOH (3.0 equiv).

Cyclization :

- Stir at 90°C for 8 hours under nitrogen.

Outcomes :

Palladium-Catalyzed Cyclocarbonylation

A patent-pending approach employs cyclocarbonylation of halogenated precursors under CO atmosphere:

- Substrate : 5,7-Dimethyl-2-bromo-4,5,6,7-tetrahydro-1-benzothiophene

- Conditions :

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Solvent: Acetic anhydride/triethylamine (4:1)

- CO pressure: 30 psi, 100°C, 12 hours

Results :

Industrial-Scale Production

Scalable synthesis leverages continuous flow reactors to enhance heat transfer and reduce reaction times:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 12 hours | 2 hours |

| Yield | 68% | 74% |

| Purity | 95% | 98% |

Purification :

- Recrystallization from n-butanol/acetone (3:1) achieves >99% purity for pharmaceutical-grade material.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Gewald Reaction | 65–78 | 6–12 | High | 120–150 |

| KOH Condensation | 58–63 | 3–5 | Moderate | 180–200 |

| MsOH Cyclization | 68 | 8 | Low | 220–250 |

| Pd-Catalyzed Carbonyl | 81 | 12 | High | 300–350 |

The Gewald reaction offers the best balance of cost and scalability, while palladium-catalyzed methods suit high-purity applications despite higher costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiophenes .

Scientific Research Applications

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: Unlike the 7-oxo derivative, which forms N–H⋯O interactions, the target compound relies on N–H⋯N hydrogen bonds between the amino and carbonitrile groups, similar to the 6-methyl analog .

Crystallographic Analysis

Crystal structures of related compounds reveal distinct packing patterns (Table 2):

The 6-methyl derivative exhibits a monoclinic lattice with head-to-head dimers, while the 4-methyl analog forms extended macrocycles due to axial methyl placement . The target compound’s 5,7-dimethyl groups may disrupt these motifs, favoring alternative packing arrangements.

Reactivity :

- The amino group undergoes Schiff base formation with aldehydes (e.g., 2-chlorobenzaldehyde), yielding antimicrobial derivatives .

- The carbonitrile group can participate in nucleophilic additions or cyclization reactions .

Antimicrobial Activity

Analogous compounds, such as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(aryl)acetamides, exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) . The dimethyl groups in the target compound may enhance lipid solubility, improving cell membrane penetration.

Anticancer Potential

Selenophene analogs (e.g., selenopheno[2,3-d]pyrimidines) demonstrate potent activity against 60 human cancer cell lines (GI₅₀: 0.1–10 µM) . While the target compound lacks a selenophene ring, its benzothiophene core and electron-withdrawing groups suggest similar DNA-intercalation or kinase-inhibition mechanisms.

Biological Activity

2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula: C11H14N2S

- Molecular Weight: 206.31 g/mol

- CAS Number: 1510692-71-3

- Structure: The compound features a benzothiophene ring with a carbonitrile and amino group, contributing to its biological activity.

Synthesis

The synthesis of 2-amino derivatives typically involves the reaction of 5,7-dimethyl-4,5,6,7-tetrahydrobenzothiophene with appropriate nitriles or amines. Recent studies have optimized these methods to enhance yield and purity through techniques such as High Performance Liquid Chromatography (HPLC) .

Anticancer Properties

Research indicates that derivatives of 2-amino-benzothiophene compounds exhibit cytostatic effects. For instance, azomethine derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene have demonstrated significant anticancer activity against various cell lines .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Azomethine derivative A | SK-LU-1 | <10 | |

| Azomethine derivative B | PC-3 | <15 | |

| 2-Amino-5,7-dimethyl derivative | MCF-7 | <12 |

Anti-inflammatory Effects

Studies have reported that compounds derived from benzothiophene exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .

Antitubercular Activity

The azomethine derivatives also show promise as antitubercular agents. Their effectiveness is attributed to the ability to inhibit the growth of Mycobacterium tuberculosis in vitro .

Case Studies

- Study on Cytotoxicity : A study conducted on various benzothiophene derivatives demonstrated that modifications at the amino and carbonitrile positions significantly influenced cytotoxicity against cancer cell lines. The findings suggested that structural optimization could lead to more potent anticancer agents .

- Anti-inflammatory Research : Another research project focused on evaluating the anti-inflammatory properties of synthesized derivatives in animal models. Results indicated a marked reduction in edema and inflammatory markers following treatment with these compounds .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-benzothiophene derivatives is closely related to their chemical structure. Variations in substituents on the benzothiophene ring can significantly affect their potency and selectivity for biological targets. Understanding these relationships is crucial for the rational design of new therapeutic agents.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile?

- Methodological Answer : The compound is synthesized via a one-pot cyclocondensation reaction. A mixture of 2-methyl cyclohexanone (71.4 mmol), malononitrile (71.4 mmol), and elemental sulfur (72 mmol) in ethanol is stirred with diethylamine (5 mL) at 333 K for 1 hour. The product is purified via column chromatography after solvent evaporation, yielding ~68% . Key reaction conditions include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Diethylamine |

| Temperature | 333 K |

| Reaction Time | 1 hour |

Note : Crystallization from dichloromethane produces single crystals for structural analysis.

Q. How can the crystal structure of this compound be resolved, and what key structural features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a disordered cyclohexene ring (C6/C7 atoms split into two conformers with 81:19 occupancy). The thiophene ring is planar (r.m.s. deviation = 0.03 Å), and the methyl group adopts an axial orientation (C6–C8–C11 = 112.50°). Intermolecular N–H⋯N hydrogen bonds stabilize the lattice, forming R₂²(12) dimers and 20-membered macrocycles . Refinement in SHELXL97 uses the EADP command to model disorder, with H atoms placed via riding models .

Advanced Research Questions

Q. How can conformational disorder in the cyclohexene ring be quantitatively analyzed during crystallographic refinement?

- Methodological Answer : Disorder is modeled by partitioning C6/C7 into two sites (Part 1: 81% occupancy; Part 2: 19%). Refinement involves:

- Restraining anisotropic displacement parameters (ADPs) for disordered atoms.

- Applying geometric constraints to maintain bond lengths/angles consistent with the half-chair conformation.

- Validating occupancies via difference Fourier maps and convergence checks.

Key Metrics : - Major conformer deviations: C6 = +0.333 Å, C7 = -0.313 Å.

- Minor conformer deviations: C6′ = -0.374 Å, C7′ = +0.355 Å .

Q. What intermolecular interactions govern the crystal packing, and how do they influence physicochemical properties?

- Methodological Answer : Two N–H⋯N interactions (N1–H1A⋯N2ᵢ; symmetry code: -x, -y+1, -z) form centrosymmetric dimers (N⋯N = 2.89 Å). These interactions create a 3D network with π–π stacking (3.77 Å separation between thiophene and benzene rings) and C–H⋯π contacts. Such packing enhances thermal stability and may affect solubility .

Q. How does substitution at the C3 carbonitrile group affect reactivity in derivatization reactions?

- Methodological Answer : The electron-withdrawing carbonitrile group activates the thiophene ring for nucleophilic substitution. For example:

- Oxidation : KMnO₄ converts –CN to –COOH, enabling peptide coupling.

- Reduction : LiAlH₄ reduces –CN to –CH₂NH₂, altering hydrogen-bonding capacity.

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at C3, modifying electronic properties .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial activity of tetrahydro-benzothiophenes: How can experimental variables be standardized?

- Methodological Answer : Variations in bioactivity assays (e.g., bacterial strains, concentration ranges) complicate comparisons. To resolve contradictions:

- Use standardized MIC (Minimum Inhibitory Concentration) protocols (CLSI guidelines).

- Control substituent effects by synthesizing derivatives with systematic modifications (e.g., –CH₃ vs. –Cl at C5).

- Validate results against reference compounds (e.g., ampicillin) .

Biological Activity Assessment

Q. What in vitro assays are suitable for evaluating the antifungal potential of this compound?

- Methodological Answer :

- Broth Microdilution Assay : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) in RPMI-1640 medium.

- Time-Kill Kinetics : Monitor fungicidal activity at 0–24 hours.

- Synergy Testing : Combine with fluconazole to calculate fractional inhibitory concentration (FIC) indices .

Tables for Key Structural and Synthetic Data

Table 1 : Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| Unit Cell (Å, °) | a=8.338, b=8.689, c=10.575; α=85.98, β=80.81, γ=73.00 |

| R Factor | 0.039 |

| Disordered Atoms | C6/C7 (81:19 occupancy) |

Table 2 : Reaction Optimization Variables

| Variable | Impact on Yield |

|---|---|

| Diethylamine Volume | >5 mL reduces purity |

| Stirring Rate | <500 rpm lowers yield |

| Cooling Post-Reaction | Prevents decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.